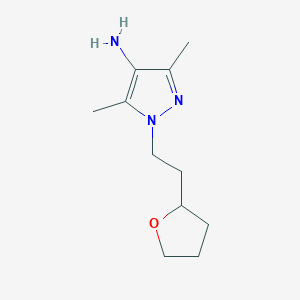

3,5-Dimethyl-1-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrazol-4-amine

Description

3,5-Dimethyl-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a tetrahydrofuran (THF)-containing ethyl side chain at the N1 position and methyl groups at the C3 and C5 positions. Its structural uniqueness lies in the THF moiety, which may enhance solubility and influence pharmacokinetic properties compared to simpler alkyl or aromatic substituents.

Properties

Molecular Formula |

C11H19N3O |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

3,5-dimethyl-1-[2-(oxolan-2-yl)ethyl]pyrazol-4-amine |

InChI |

InChI=1S/C11H19N3O/c1-8-11(12)9(2)14(13-8)6-5-10-4-3-7-15-10/h10H,3-7,12H2,1-2H3 |

InChI Key |

IALMDLGRUVRHOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CCC2CCCO2)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrazol-4-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Introduction of the Tetrahydrofuran-2-yl Ethyl Side Chain: This step involves the alkylation of the pyrazole ring with a suitable tetrahydrofuran-2-yl ethyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding pyrazole N-oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3,5-Dimethyl-1-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrazol-4-amine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Functional Insights

- Tetrahydrofuran vs. Tetrahydropyran Substituents: The THF-containing derivative and its pyran analog () share identical molecular weights but differ in ring size.

- Aromatic vs. Aliphatic Substituents: Chlorobenzyl () and trifluoromethylphenoxy () derivatives exhibit higher molecular weights and lipophilicity compared to the THF-ethyl compound. These aromatic groups are often associated with improved target engagement in receptor-ligand interactions .

- Electron-Withdrawing Groups: The trifluoromethylphenoxy variant () incorporates a CF3 group, known to enhance metabolic stability and bioavailability in drug design .

Biological Activity

3,5-Dimethyl-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antimalarial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific pyrazole derivative, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 234.30 g/mol. The structure features a pyrazole ring substituted with a tetrahydrofuran moiety, which may contribute to its biological activity.

Research has indicated that pyrazole derivatives can interact with various biological targets. For instance, compounds similar to this compound have been shown to affect ion homeostasis in malaria parasites by targeting cation-pumping ATPases, leading to increased intracellular sodium levels and subsequent parasite death .

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of pyrazole derivatives. For example, compounds structurally related to this compound have demonstrated effective inhibition against Plasmodium falciparum, with effective doses (ED90) reported as low as 0.9 mg/kg . This suggests significant potential for developing new antimalarial therapies.

Antioxidant and Antimicrobial Effects

Other studies have evaluated the antioxidant and antimicrobial activities of pyrazole derivatives. For instance, a series of synthesized pyrazole compounds were tested for their ability to scavenge free radicals and inhibit microbial growth. The results indicated that certain derivatives exhibited strong antioxidant properties and significant antimicrobial activity against various pathogens .

Case Study 1: Antimalarial Efficacy in Animal Models

In a controlled study using NOD/SCID mice engrafted with human erythrocytes infected with P. falciparum, treatment with pyrazole derivatives resulted in marked reductions in parasitemia after four days of treatment. The study demonstrated that these compounds could effectively disrupt the life cycle of the malaria parasite in vivo, supporting their potential as therapeutic agents .

Case Study 2: Antioxidant Activity Assessment

A recent investigation into the antioxidant properties of various pyrazole compounds found that those containing the tetrahydrofuran moiety exhibited enhanced radical scavenging capabilities compared to their non-substituted counterparts. This suggests that structural modifications can significantly influence biological activity .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.